molecular formula C20H16N4O2S B3221888 2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide CAS No. 1208665-06-8

2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide

Cat. No.: B3221888
CAS No.: 1208665-06-8
M. Wt: 376.4
InChI Key: HNWPDNXKEDKENM-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a complex organic compound that features a benzoxazole ring fused with an imidazothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and imidazothiazole intermediates, which are then coupled through an acetamide linkage. Common reagents used in these reactions include acetic anhydride, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-yl)ethylamine hydrochloride
  • 2-(1,3-Benzoxazol-2-ylthio)ethanamine hydrochloride
  • 2-(7-Chloro-1,3-benzoxazol-2-yl)ethylamine hydrochloride

Uniqueness

What sets 2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide apart is its unique combination of the benzoxazole and imidazothiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c25-19(11-16-15-3-1-2-4-18(15)26-23-16)21-14-7-5-13(6-8-14)17-12-24-9-10-27-20(24)22-17/h1-8,12H,9-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWPDNXKEDKENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide

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